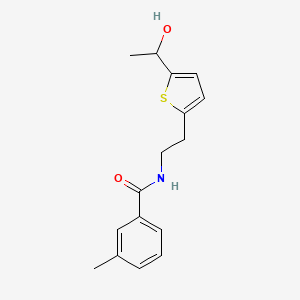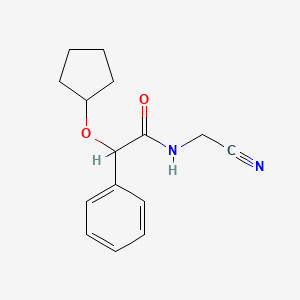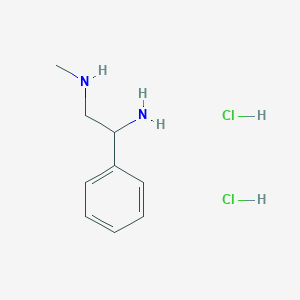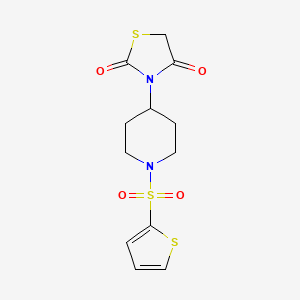
3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a small molecule that is currently being researched for its potential applications in various fields such as neurodegenerative diseases, inflammation, cancer, and diabetes. It is a part of the thiazolidine-2,4-dione (TZD) family, which plays a central role in the biological functioning of several essential molecules .
Synthesis Analysis
A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesis of these molecules involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The thiazolidine-2,4-dione (TZD) moiety plays a central role in the molecular structure of “this compound”. The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis
The chemical linkage between the two fragments was made through an acetamide bridge . In addition to [5 + 1] annulation, [4 + 2] and [3 + 3] reactions have also been applied in piperidine synthesis .科学的研究の応用
Antimicrobial Activity
Research has demonstrated the synthesis of thiazolidine-2,4-diones and their evaluation for antimicrobial activity. These compounds have shown promising results against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with certain derivatives exhibiting significant antimicrobial properties. This suggests potential applications in developing new antibacterial agents to combat resistant bacterial strains (Prakash et al., 2011).
Anticancer Activity
Several studies have focused on the anticancer properties of thiazolidine-2,4-dione derivatives. For instance, compounds synthesized from thiazolidine-2,4-dione have shown inhibitory effects on cancer cell lines, including human breast cancer cell lines. This indicates the compound's potential in anticancer drug development, providing a foundation for further research into their mechanism of action and effectiveness against various cancer types (Kumar & Sharma, 2022).
Anticonvulsant Properties
The exploration of thiazolidine-2,4-dione derivatives for anticonvulsant activities has yielded positive results, with some compounds displaying significant efficacy in preventing convulsions in animal models. This research avenue offers insights into developing new therapeutic agents for epilepsy and other seizure disorders, highlighting the versatility of thiazolidine-2,4-dione derivatives in medicinal chemistry (Fayed et al., 2021).
Antidiabetic Applications
Thiazolidine-2,4-dione derivatives have been investigated for their potential as antidiabetic agents, with some compounds showing promising results in reducing blood glucose levels. This research contributes to the ongoing search for more effective and safer treatments for diabetes, a prevalent and growing global health concern (Wrobel et al., 1998).
作用機序
Target of Action
The primary target of 3-(1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type IIA topoisomerase found in Gram-negative bacteria . This enzyme is responsible for controlling bacterial DNA topology by interconverting relaxed and supercoiled forms of DNA .
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition disrupts DNA replication, thus inhibiting bacterial growth and causing cell death .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the enzyme from relieving the torsional strain that arises during DNA replication . This disruption in the DNA replication pathway leads to the cessation of bacterial growth and ultimately, cell death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and the induction of bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase, which disrupts DNA replication .
生化学分析
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that thiazolidinedione derivatives can interact with DNA gyrase, a type of enzyme involved in DNA replication and transcription .
Cellular Effects
Preliminary studies suggest that this compound may have antimicrobial properties, showing promising activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, such as DNA gyrase .
特性
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c15-10-8-20-12(16)14(10)9-3-5-13(6-4-9)21(17,18)11-2-1-7-19-11/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCYABSPEWVODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
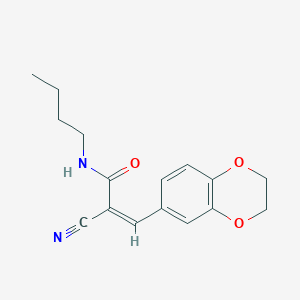
![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)

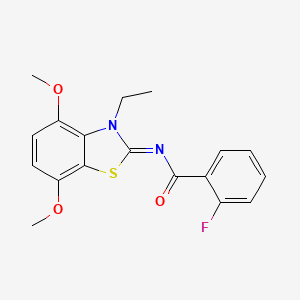


![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)

